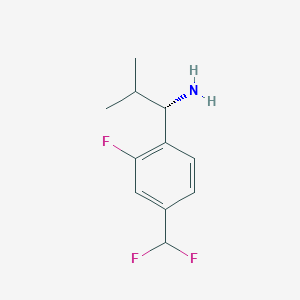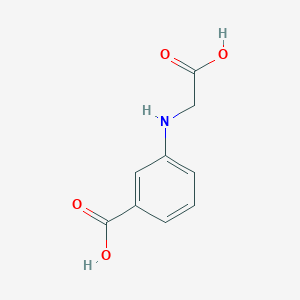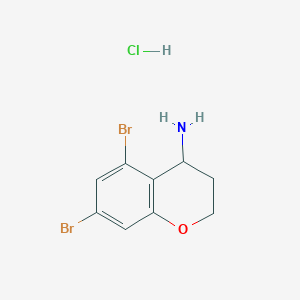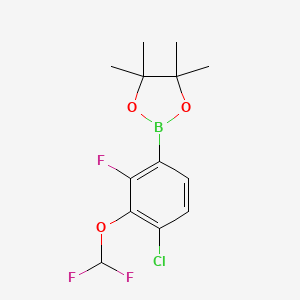
2-Bromo-4-ethoxy-1-iodobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-4-ethoxy-1-iodobenzene is an organic compound with the molecular formula C8H8BrIO It is a derivative of benzene, where the benzene ring is substituted with bromine, iodine, and ethoxy groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-ethoxy-1-iodobenzene typically involves the halogenation of ethoxybenzene derivatives. One common method is the electrophilic aromatic substitution reaction, where ethoxybenzene is treated with bromine and iodine under controlled conditions to introduce the bromine and iodine substituents at the desired positions on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds followed by selective halogenation. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-4-ethoxy-1-iodobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions, where the bromine or iodine atom is replaced by other nucleophiles.
Coupling Reactions: It is used in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, to form carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the substituents.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.
Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, and bases like potassium carbonate are frequently used.
Oxidation and Reduction: Reagents like potassium permanganate and sodium borohydride are employed for oxidation and reduction, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound .
Wissenschaftliche Forschungsanwendungen
2-Bromo-4-ethoxy-1-iodobenzene has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential use in the development of pharmaceuticals.
Material Science: It is used in the synthesis of materials with specific electronic and optical properties.
Biological Studies: The compound is investigated for its interactions with biological molecules and potential biological activity.
Wirkmechanismus
The mechanism of action of 2-Bromo-4-ethoxy-1-iodobenzene in chemical reactions involves the formation of reactive intermediates, such as carbocations or radicals, depending on the reaction conditions. These intermediates then undergo further transformations to yield the final products . The molecular targets and pathways involved in its reactions are influenced by the nature of the substituents and the reaction environment .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromo-4-fluoro-1-iodobenzene: Similar structure but with a fluorine substituent instead of an ethoxy group.
2-Bromo-4-ethyl-1-iodobenzene: Similar structure but with an ethyl group instead of an ethoxy group.
2-Bromo-1-iodobenzene: Lacks the ethoxy substituent, making it less complex.
Uniqueness
2-Bromo-4-ethoxy-1-iodobenzene is unique due to the presence of both bromine and iodine atoms along with an ethoxy group on the benzene ring. This combination of substituents imparts distinct reactivity and properties, making it valuable in various synthetic applications .
Eigenschaften
Molekularformel |
C8H8BrIO |
|---|---|
Molekulargewicht |
326.96 g/mol |
IUPAC-Name |
2-bromo-4-ethoxy-1-iodobenzene |
InChI |
InChI=1S/C8H8BrIO/c1-2-11-6-3-4-8(10)7(9)5-6/h3-5H,2H2,1H3 |
InChI-Schlüssel |
CMNXGCYCNRJRRC-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC(=C(C=C1)I)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


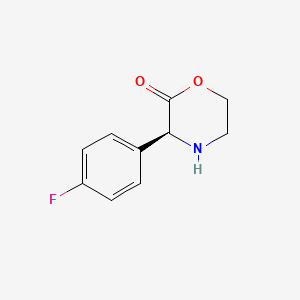
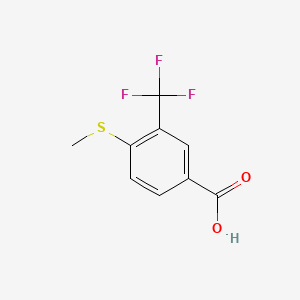
![Methyl (S)-2-((3R,8R)-3-(4-((3,4-dichlorobenzyl)oxy)phenyl)-2,3,6,7,8,9-hexahydro-[1,4]dioxino[2,3-G]isoquinoline-8-carboxamido)-3-(4-(2,3-dimethylpyridin-4-YL)phenyl)propanoate](/img/structure/B14031415.png)
![5-allyl 3-ethyl 4,6-dihydropyrrolo[3,4-c]pyrazole-3,5(1H)-dicarboxylate](/img/structure/B14031420.png)
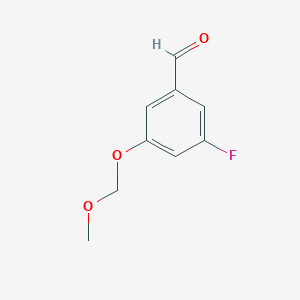
![(4-(Methoxymethyl)bicyclo[2.2.1]heptan-1-yl)methanol](/img/structure/B14031426.png)
